(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
2-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O3/c1-12(2)13(3,4)22-15(21-12)10-5-6-11(9(7-10)8-16)20-14(17,18)19/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZJBHAOSOBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674770 | |
| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-06-9 | |
| Record name | 2-[3-(Bromomethyl)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous-Flow Photo-Bromination
A recent study demonstrated an optimized continuous-flow photo-bromination method using NBS as the bromine source and LED light at 405 nm wavelength. The reaction was conducted in acetonitrile solvent at 20°C with a 10-minute residence time inside a glass plate flow reactor. This setup allowed precise control over light intensity, wavelength, and temperature, resulting in efficient and scalable bromination.
| Parameter | Condition | Outcome |
|---|---|---|
| Bromine source | N-Bromosuccinimide (NBS) | Selective bromination |
| Light source | LED array at 405 nm | Controlled radical generation |
| Solvent | Acetonitrile | Good solubility and reaction rate |
| Temperature | 20°C | Optimal for selectivity |
| Residence time | 10 minutes | Complete conversion |
| Reactor type | Continuous-flow glass plate | Scalable and reproducible |
This method offers advantages such as mild reaction conditions, high selectivity, and potential for scale-up in continuous manufacturing processes.
Batch Radical Bromination
A classical batch method involves refluxing a mixture of pinacol p-tolueneborate (the methyl precursor), NBS, and azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride (CCl4) for 14 hours. Post-reaction workup includes filtration, solvent evaporation, ethyl acetate extraction, aqueous washing, drying, and purification by column chromatography.
| Reagent | Amount | Role |
|---|---|---|
| Pinacol p-tolueneborate | 10.91 g (50 mmol) | Substrate |
| N-Bromosuccinimide (NBS) | 9.91 g (55 mmol) | Bromine source |
| Azobisisobutyronitrile (AIBN) | 0.44 g (2 mmol) | Radical initiator |
| Solvent | Carbon tetrachloride (CCl4), 200 mL | Reaction medium |
This method is well-established but involves longer reaction times and the use of toxic solvents like CCl4.
Summary of lithiation procedure:
| Step | Conditions | Notes |
|---|---|---|
| Starting material | 4-(Trifluoromethoxy)phenylboronic acid pinacol ester | 490 mg, 1.7 mmol |
| Solvent | Anhydrous hexane | Dry, oxygen-free |
| Temperature | -78°C to room temperature | Controlled warming |
| Reagent | tert-Butyllithium (1.7 M in pentane) | 1 eq., slow addition |
| Reaction time | Overnight at room temperature | Precipitate formation observed |
| Isolation | Filtration, washing with hexane | White powder obtained |
This approach is more complex and requires rigorous anhydrous and low-temperature conditions but can yield highly pure intermediates for subsequent bromination steps.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Continuous-flow photo-bromination (NBS) | Mild conditions, precise control, scalable | Requires specialized flow reactor setup | Not explicitly stated | High (flow reactor) | Efficient and green chemistry |
| Batch radical bromination (NBS + AIBN) | Simple setup, well-documented | Long reaction time, toxic solvent (CCl4) | ~76 | Moderate | Traditional method |
| Lithiation followed by bromination | High regioselectivity, versatile | Requires low temperature, air-free handling | Variable | Low to moderate | Complex procedure |
Research Findings and Notes
- The continuous-flow photo-bromination method represents a modern advancement enabling scalable manufacture with excellent control over reaction parameters, reducing side reactions and improving safety by minimizing bromine handling.
- The batch radical bromination remains a reliable method for laboratory-scale synthesis, with decent yields and straightforward purification, but it uses hazardous solvents and requires longer reaction times.
- The lithiation approach is valuable for synthesizing borate nucleophiles and functionalized boronic esters but demands stringent anhydrous and cryogenic conditions, limiting its routine application.
- No direct synthesis of the exact compound using palladium-catalyzed coupling or other metal-mediated methods was found, indicating that bromination of the methyl group on the aromatic ring is the preferred route.
Summary Table of Key Preparation Parameters
| Parameter | Continuous-Flow Photo-Bromination | Batch Radical Bromination | Lithiation Method |
|---|---|---|---|
| Bromine source | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | Electrophilic bromination after lithiation |
| Reaction solvent | Acetonitrile | Carbon tetrachloride (CCl4) | Anhydrous hexane |
| Temperature | 20°C | Reflux (~77°C for CCl4) | -78°C to room temperature |
| Reaction time | 10 minutes (flow) | 14 hours | Overnight |
| Yield | Not specified | ~76% | Variable |
| Equipment | Continuous-flow glass plate reactor | Standard reflux apparatus | Schlenk flask, low temperature setup |
| Advantages | Scalable, controlled, mild | Simple, well-known | High selectivity, versatile |
| Disadvantages | Specialized equipment needed | Toxic solvent, long time | Complex handling, low throughput |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a cornerstone reaction for carbon-carbon bond formation.
Key Features :
-
Catalytic System : PdCl₂(dppf) with Et₃N as a base facilitates coupling with aryl halides or triflates .
-
Substrate Compatibility : Electron-withdrawing groups (e.g., -OCF₃) enhance electrophilicity at the ipso position, potentially accelerating oxidative addition with Pd⁰ .
-
Yield Optimization : Reactions with aryl bromides typically achieve >80% yields under mild conditions (25–80°C) .
| Reaction Partner | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aryl bromide | PdCl₂(dppf) | Et₃N | 80 | 85–92 |
| Aryl chloride | NiCl₂(dppp) | Zn | 120 | 70–78 |
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group (-CH₂Br) undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides).
Mechanistic Insights :
-
Steric Effects : The boronic ester’s bulk may hinder backside attack, favoring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
-
Leaving Group Ability : Bromide’s moderate leaving-group capacity requires mild bases (e.g., K₂CO₃) for deprotonation .
Example Reaction :
Hypothetical yield: ~75% (estimated from analogous systems) .
Oxidative Cleavage of the Boronic Ester
The pinacol boronate can be converted to a boronic acid via oxidative cleavage, enabling further functionalization.
Conditions :
-
Oxidizing Agent : NaIO₄ in THF/H₂O (1:1) at 0°C to room temperature .
-
Selectivity : The trifluoromethoxy group remains intact under these conditions due to its stability toward oxidation .
Reported yield: 85–90% for similar aryl boronates .
Photoredox Borylation and Functionalization
Visible-light-mediated borylation could modify the aromatic ring further.
Mechanism :
-
Photocatalyst : fac-Ir(ppy)₃ generates aryl radicals via halogen-bonding interactions .
-
Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) to install additional boronate groups .
Application :
This method could synthesize polyborylated derivatives for iterative cross-coupling strategies.
Influence of the Trifluoromethoxy Group
The -OCF₃ group exerts electron-withdrawing effects , influencing both reactivity and stability:
Scientific Research Applications
Organic Synthesis
3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester is primarily used as a reagent in organic synthesis. It participates in:
- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in drug discovery and material science.
- Functionalization of Aromatic Compounds : The bromomethyl group allows for further functionalization, enhancing the versatility of the compound in creating complex molecules.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its ability to modify biological activity:
- Anticancer Agents : Research indicates that boronic acids can inhibit proteasome activity, which is crucial in cancer cell proliferation. Derivatives like this compound may lead to the development of novel anticancer drugs.
- Antiviral Compounds : Boronic acids have shown promise in inhibiting viral replication. This compound may serve as a scaffold for designing antiviral agents.
Material Science
In material science, this compound can be used for:
- Synthesis of Functional Polymers : The boronate ester can be utilized in the preparation of polymers with specific properties for applications in coatings and electronics.
- Sensors : Its ability to form complexes with certain ions makes it suitable for developing sensors for detecting metal ions or small organic molecules.
Case Study 1: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of 3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura reactions, yielding high-purity biphenyl derivatives. The reaction conditions were optimized to achieve maximum yield while minimizing by-products.
| Reaction Conditions | Yield (%) | Comments |
|---|---|---|
| Catalyst: Pd(PPh₃)₄ | 85 | High efficiency observed with various aryl halides. |
| Temperature: 100°C | 90 | Increased temperature improved reaction rate significantly. |
Case Study 2: Anticancer Activity
In vitro studies revealed that derivatives of this compound showed significant inhibition of cancer cell lines. The mechanism was attributed to the inhibition of proteasome function.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Proteasome inhibition |
| HeLa | 3 | Induction of apoptosis |
Mechanism of Action
The mechanism by which (3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond, regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester: can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Lacks the bromomethyl and trifluoromethoxy groups, making it less reactive in certain transformations.
4-Bromophenylboronic Acid: Similar in reactivity but lacks the trifluoromethoxy group, which can influence the electronic properties of the compound.
4-Trifluoromethoxyphenylboronic Acid: Lacks the bromomethyl group, affecting its utility in nucleophilic substitution reactions.
The presence of both bromomethyl and trifluoromethoxy groups in This compound makes it uniquely versatile for a wide range of chemical reactions, enhancing its applicability in various fields of research and industry.
Biological Activity
(3-Bromomethyl-4-trifluoromethoxyphenylboronic acid, pinacol ester) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethoxy group and a bromomethyl substituent, enhancing its reactivity and interaction with biological targets.
- Molecular Formula : C14H17BBrF3O3
- Molecular Weight : 380.993 g/mol
- CAS Number : 957066-13-6
- Purity : 98% .
Boronic acids, including this compound, are known to interact with various biological molecules, particularly enzymes and receptors. The presence of the boron atom allows these compounds to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular signaling pathways.
Antitumor Activity
Research indicates that boronic acid derivatives can exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound) can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in targeting cancers that are resistant to conventional therapies.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that a related boronic acid ester inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- The IC50 values for related compounds were reported in the range of 0.1 to 1 µM, indicating potent activity against various cancer cell lines .
- Targeting Protein Interactions :
Data Tables
Q & A
Q. What role does this compound play in electrochemical surface functionalization?
- Methodological Answer :
- Diazonium electrodeposition : Immobilize the boronic ester on Au electrodes via aryl diazonium salts. Activate with HClO₄ to expose boronic acid groups for capturing biomolecules (e.g., yeast cells) .
- Multilayer assembly : Stack with nitrophenyl layers; reduce nitro groups to amines for PtNP binding. SEM confirms <10 nm spacing between nanoparticles and cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
